1-isopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine
CAS No.:
Cat. No.: VC16421212
Molecular Formula: C12H19ClN4
Molecular Weight: 254.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19ClN4 |
|---|---|
| Molecular Weight | 254.76 g/mol |
| IUPAC Name | N-[(1-methylpyrrol-2-yl)methyl]-2-propan-2-ylpyrazol-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C12H18N4.ClH/c1-10(2)16-12(6-7-14-16)13-9-11-5-4-8-15(11)3;/h4-8,10,13H,9H2,1-3H3;1H |
| Standard InChI Key | BCXSAQRRMJGNDN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C(=CC=N1)NCC2=CC=CN2C.Cl |
Introduction
Structural Overview
The compound has the following structural features:
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Core Framework: A pyrazole ring (a five-membered heterocyclic ring containing two nitrogen atoms).
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Substituents:
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An isopropyl group attached to the first position of the pyrazole ring.
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An N-substituted group consisting of a methylated pyrrole moiety linked via a methylene bridge.
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An amine group at the fifth position of the pyrazole ring.
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Molecular Formula
The molecular formula for this compound is C11H16N4, indicating it contains 11 carbon atoms, 16 hydrogen atoms, and 4 nitrogen atoms.
Potential Applications
Pyrazole derivatives are widely studied for their biological and pharmaceutical properties. While specific data on this compound is limited, its structure suggests the following potential applications:
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Pharmacological Activities:
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Pyrazole derivatives are known for anti-inflammatory, analgesic, antimicrobial, and anticancer activities.
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The presence of a pyrrole group may enhance bioactivity by interacting with biological targets such as enzymes or receptors.
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Enzyme Inhibition:
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Compounds with similar frameworks have been explored as inhibitors of enzymes like cyclooxygenase (COX) or protein kinases due to their ability to bind active sites.
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Material Science:
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Nitrogen-containing heterocycles are sometimes used in coordination chemistry for creating metal-organic frameworks or catalysts.
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Synthesis Pathways
Although specific synthesis data for this compound is unavailable in the provided sources, general methods for synthesizing pyrazole derivatives can be applied:
General Synthesis Steps
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Formation of Pyrazole Core:
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React hydrazines with α,β-unsaturated carbonyl compounds or diketones to form the pyrazole ring.
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Substitution Reactions:
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Introduce the isopropyl group at position 1 through alkylation using isopropyl halides under basic conditions.
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N-Alkylation with Pyrrole Derivative:
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Couple a methylated pyrrole derivative via a methylene bridge using formaldehyde or similar reagents in the presence of an amine catalyst.
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Functionalization at Position 5:
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Introduce the amine group using selective nitration followed by reduction or direct amination techniques.
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Analytical Characterization
To confirm the structure and purity of this compound, standard analytical techniques would be employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identifies chemical shifts for protons (H) and carbons (C). |
| Mass Spectrometry | Confirms molecular weight and fragmentation pattern. |
| IR Spectroscopy | Detects functional groups like amines and C-H bonds. |
| X-ray Crystallography | Provides detailed three-dimensional structural information. |
Research Findings and Future Directions
Although no direct studies on this specific compound were found, similar pyrazole derivatives have shown promising results in various fields:
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Biological Activity Predictions:
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Pyrazole derivatives often exhibit binding affinity for enzymes such as kinases or oxidases.
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Docking studies could predict interactions with biological targets like proteins or DNA.
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Optimization Potential:
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Modifications to substituents (e.g., altering alkyl groups or introducing electron-withdrawing groups) could enhance activity or selectivity.
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Toxicological Studies:
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Safety profiles would need to be established through in vitro and in vivo testing to ensure biocompatibility.
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